1-[(1H-indol-3-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
1-[(1H-indol-3-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0406143
InChI:
InChI=1S/C17H14N4O/c1-11-7-12(2)21(17(22)15(11)8-18)20-10-13-9-19-16-6-4-3-5-14(13)16/h3-7,9-10,19H,1-2H3/b20-10+
SMILES:
CC1=CC(=C(C(=O)N1N=CC2=CNC3=CC=CC=C32)C#N)C
Molecular Formula:
C17H14N4O
Molecular Weight:
290.32g/mol
1-[(1H-indol-3-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
CAS No.:
Cat. No.: VC0406143
Molecular Formula: C17H14N4O
Molecular Weight: 290.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14N4O |
|---|---|
| Molecular Weight | 290.32g/mol |
| IUPAC Name | 1-[(E)-1H-indol-3-ylmethylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C17H14N4O/c1-11-7-12(2)21(17(22)15(11)8-18)20-10-13-9-19-16-6-4-3-5-14(13)16/h3-7,9-10,19H,1-2H3/b20-10+ |
| Standard InChI Key | WYQJXICDHKGDMK-KEBDBYFISA-N |
| SMILES | CC1=CC(=C(C(=O)N1N=CC2=CNC3=CC=CC=C32)C#N)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator